(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound, characterized by its unique structural features, has garnered attention in scientific research due to its possible roles in various biochemical processes and therapeutic contexts. The indole structure is a fused bicyclic compound that plays a critical role in many natural products and pharmaceuticals.
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide can be classified as an indole derivative with a hydroxylamine functional group. Its classification highlights its potential biological significance, particularly in medicinal chemistry.
The synthesis of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide typically involves the reaction of 5-methyl-1H-indole-3-carboximidamide with hydroxylamine. This reaction is usually facilitated by specific solvents and catalysts to ensure optimal yields and purity of the product.
The molecular formula for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is . The compound features a hydroxylamine group attached to the indole structure, which significantly influences its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide |
| InChI | InChI=1S/C9H10N4O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12) |
| InChI Key | DHTQQBRENWRGQL-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=CN2)C=C1/C(=N/O)/N |
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions:
The specific products formed from these reactions depend on the reagents used (e.g., hydrogen peroxide for oxidation or sodium borohydride for reduction) and the reaction conditions applied.
The mechanism of action for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets within biological systems. This compound can bind to various receptors and enzymes, modulating their activity. The precise pathways affected depend on the biological context in which the compound is utilized, making it a subject of interest for further pharmacological studies.
The physical properties of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide include:
Key chemical properties include:
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide has several scientific uses:
This compound's diverse applications underscore its importance in both research and practical contexts, highlighting the need for continued investigation into its properties and potential uses.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2